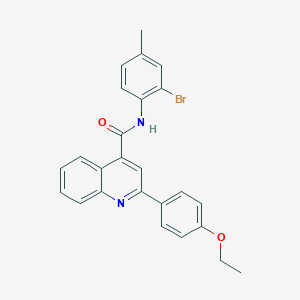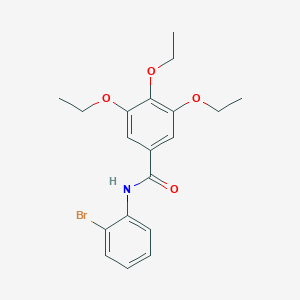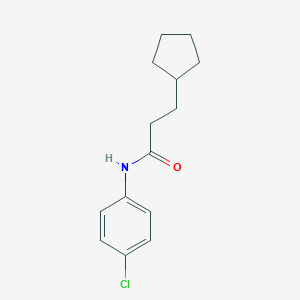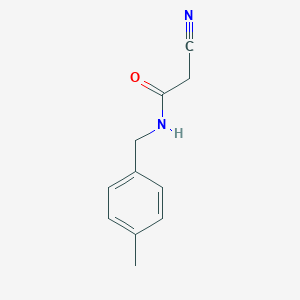
N-(3-bromophenyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Bromo-4-ethoxybenzamide or BEO.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-4-ethoxybenzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that N-(3-bromophenyl)-4-ethoxybenzamide exhibits significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and acute inflammation. It also exhibits a good safety profile and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-bromophenyl)-4-ethoxybenzamide in lab experiments include its potent anti-inflammatory and analgesic properties, its good safety profile, and its relatively easy synthesis. However, its limitations include its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-bromophenyl)-4-ethoxybenzamide. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the investigation of its potential applications in other fields, such as cancer research. Additionally, further studies are needed to understand its mechanism of action and to explore its potential side effects.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-4-ethoxybenzamide involves the reaction between 3-bromoaniline and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-ethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
333348-88-2 |
|---|---|
Produktname |
N-(3-bromophenyl)-4-ethoxybenzamide |
Molekularformel |
C15H14BrNO2 |
Molekulargewicht |
320.18 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
KUGQSLOETCRSPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)



![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)

